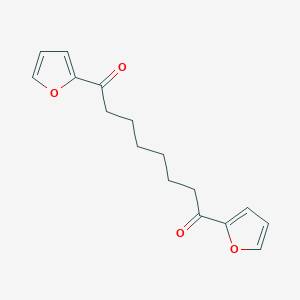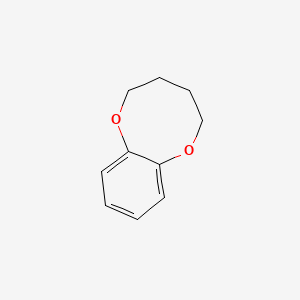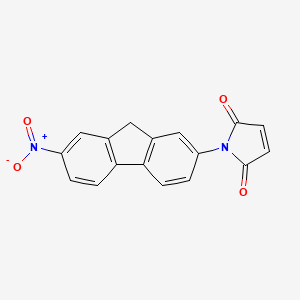
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group attached to a fluorenyl moiety, which is further connected to a pyrrole-2,5-dione structure. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the nitration of fluorenyl derivatives followed by cyclization with pyrrole-2,5-dione. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and purification systems. The scalability of these methods ensures the availability of the compound for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, halogenated compounds, and oxidized products .
Aplicaciones Científicas De Investigación
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The fluorenyl and pyrrole moieties may interact with proteins and enzymes, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
7-Nitro-9H-fluoren-2-amine: Shares the nitro-fluorenyl structure but lacks the pyrrole-2,5-dione moiety.
1-(7-Nitro-9h-fluoren-2-yl)-ethanone: Similar structure with an ethanone group instead of pyrrole-2,5-dione.
Propiedades
Número CAS |
5458-87-7 |
|---|---|
Fórmula molecular |
C17H10N2O4 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
1-(7-nitro-9H-fluoren-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H10N2O4/c20-16-5-6-17(21)18(16)12-1-3-14-10(8-12)7-11-9-13(19(22)23)2-4-15(11)14/h1-6,8-9H,7H2 |
Clave InChI |
MKUMBIWDLOVHJY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)N3C(=O)C=CC3=O)C4=C1C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
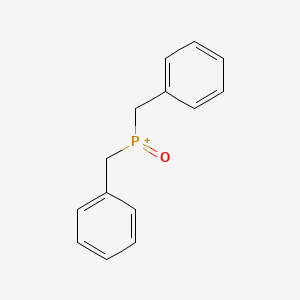

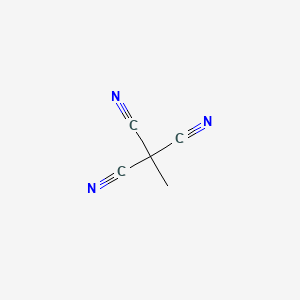
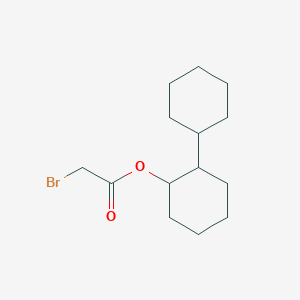
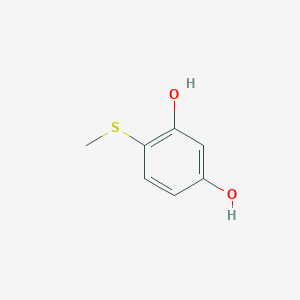
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)

![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
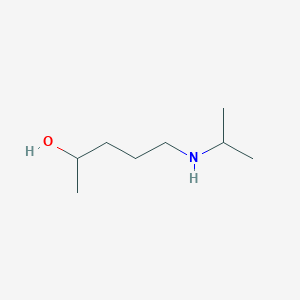
![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
